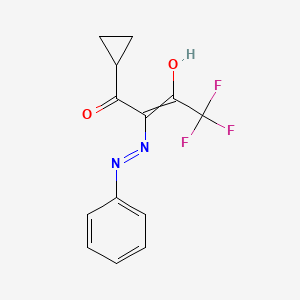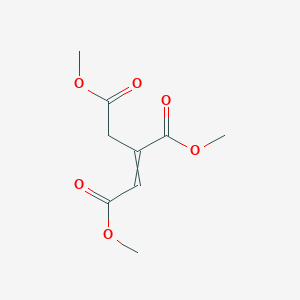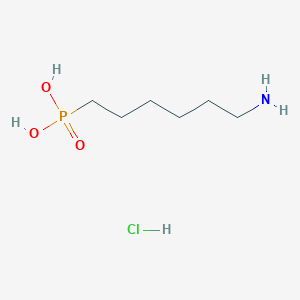![molecular formula C10H10Br2N2O2 B12511533 N,N'-1,4-Phenylenebis[2-bromoacetamide] CAS No. 10328-52-6](/img/structure/B12511533.png)
N,N'-1,4-Phenylenebis[2-bromoacetamide]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-1,4-Phenylenebis[2-bromoacetamide] is an organic compound with the molecular formula C10H10Br2N2O2. It is a reagent commonly used in chemical synthesis and research. The compound is characterized by the presence of two bromoacetamide groups attached to a 1,4-phenylene ring, making it a versatile building block in organic chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-1,4-Phenylenebis[2-bromoacetamide] typically involves the reaction of 1,4-phenylenediamine with bromoacetyl bromide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen bromide formed during the process. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
While specific industrial production methods for N,N’-1,4-Phenylenebis[2-bromoacetamide] are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of by-products to meet industrial safety and environmental standards .
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-1,4-Phenylenebis[2-bromoacetamide] undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoacetamide groups can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by nucleophiles such as amines or thiols.
Condensation Reactions: The compound can react with aldehydes or ketones to form imines or amides, respectively.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary or secondary amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.
Condensation Reactions: Reagents such as aldehydes or ketones are used, often in the presence of a dehydrating agent like molecular sieves or an acid catalyst.
Major Products Formed
Nucleophilic Substitution: The major products are substituted acetamides, where the bromine atoms are replaced by the nucleophiles.
Condensation Reactions: The major products are imines or amides, depending on the specific reactants used.
Wissenschaftliche Forschungsanwendungen
N,N’-1,4-Phenylenebis[2-bromoacetamide] has several applications in scientific research:
Wirkmechanismus
The mechanism of action of N,N’-1,4-Phenylenebis[2-bromoacetamide] involves its ability to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This cross-linking capability is particularly useful in studying protein structures and interactions. The compound targets cysteine residues in proteins, forming stable thioether bonds that can be analyzed to gain insights into protein conformation and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-1,4-Phenylenebis[2-chloroacetamide]
- N,N’-1,4-Phenylenebis[2-iodoacetamide]
- N,N’-1,4-Phenylenebis[2-fluoroacetamide]
Uniqueness
N,N’-1,4-Phenylenebis[2-bromoacetamide] is unique due to its specific reactivity profile. The bromoacetamide groups provide a balance between reactivity and stability, making it suitable for a wide range of chemical reactions. Compared to its chloro, iodo, and fluoro counterparts, the bromo derivative offers an optimal combination of leaving group ability and nucleophilic substitution efficiency .
Eigenschaften
CAS-Nummer |
10328-52-6 |
|---|---|
Molekularformel |
C10H10Br2N2O2 |
Molekulargewicht |
350.01 g/mol |
IUPAC-Name |
2-bromo-N-[4-[(2-bromoacetyl)amino]phenyl]acetamide |
InChI |
InChI=1S/C10H10Br2N2O2/c11-5-9(15)13-7-1-2-8(4-3-7)14-10(16)6-12/h1-4H,5-6H2,(H,13,15)(H,14,16) |
InChI-Schlüssel |
WRTWJYGSNBGGRA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)CBr)NC(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


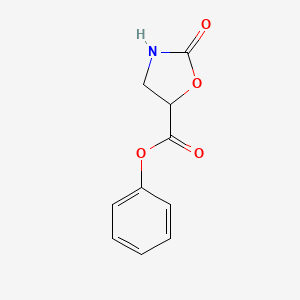
![9H-fluoren-9-ylmethyl N-{1-[methoxy(methyl)carbamoyl]-3-(triphenylmethylcarbamoyl)propyl}carbamate](/img/structure/B12511454.png)



![2-Benzyl-1,2-dihydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B12511483.png)
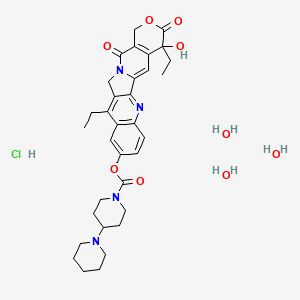
![3-[(Tert-butoxycarbonyl)amino]-2-acetamidopropanoic acid](/img/structure/B12511500.png)
